Rivaroxaban Impurity 6

Description

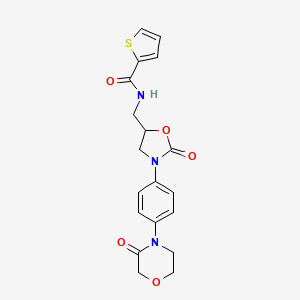

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H19N3O5S |

|---|---|

Molecular Weight |

401.4 g/mol |

IUPAC Name |

N-[[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |

InChI |

InChI=1S/C19H19N3O5S/c23-17-12-26-8-7-21(17)13-3-5-14(6-4-13)22-11-15(27-19(22)25)10-20-18(24)16-2-1-9-28-16/h1-6,9,15H,7-8,10-12H2,(H,20,24) |

InChI Key |

SJVCANNMDYDYLN-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=CS4 |

Origin of Product |

United States |

Chemical Identity and Characterization of Rivaroxaban Impurity 6

The precise chemical identity of Rivaroxaban (B1684504) Impurity 6 is established through standardized nomenclature and registry numbers, which provide a universal reference for this specific molecule.

Definitive Chemical Nomenclature: 4-(4-Aminophenyl)morpholin-3-oneichemical.comchemicalbook.com

The systematic name for Rivaroxaban Impurity 6 is 4-(4-Aminophenyl)morpholin-3-one (B139978). This nomenclature definitively describes the molecular structure, indicating a morpholin-3-one (B89469) ring system substituted at the nitrogen atom (position 4) with a 4-aminophenyl group.

CAS Registry Number Identification (e.g., 438056-69-0)ichemical.comchemicalbook.com

The Chemical Abstracts Service (CAS) has assigned the registry number 438056-69-0 to 4-(4-Aminophenyl)morpholin-3-one. ichemical.comchemicalbook.com This unique numerical identifier is used globally to provide an unambiguous reference to this specific chemical substance, avoiding confusion that may arise from different naming conventions.

Synonyms and Chemical Synopses (e.g., Aminophenylmorpholinone)chemicalbook.com

In scientific literature and chemical databases, this compound may also be referred to by several synonyms. These include 4-(3-Oxo-4-morpholinyl)aniline and Aminophenylmorpholinone. chemicalbook.com These alternative names are useful for comprehensive literature searches and cross-referencing different technical documents.

Advanced Spectroscopic and Spectrometric Elucidation Techniques

The structural confirmation of 4-(4-Aminophenyl)morpholin-3-one is accomplished through the application of sophisticated spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for elucidating the precise arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), within a molecule. This allows for the unequivocal confirmation of the structure of this compound.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy of 4-(4-Aminophenyl)morpholin-3-one, conducted in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), reveals distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) provide critical information for assigning each proton to its specific position in the chemical structure.

¹H-NMR Spectral Data of 4-(4-Aminophenyl)morpholin-3-one in DMSO-d6

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

|---|---|---|---|---|

| 6.96 | Doublet | 6.9 | 2H | Ar-H |

| 6.56 | Doublet | 6.6 | 2H | Ar-H |

| 5.11 | Singlet | - | 2H | NH₂ |

| 4.12 | Singlet | - | 2H | CH₂ |

| 3.91 | Triplet | 3.9 | 2H | CH₂ |

¹³C-NMR Spectral Data of 4-(4-Aminophenyl)morpholin-3-one in DMSO-d6

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 165.9 | C=O |

| 147.4 | Ar-C |

| 130.5 | Ar-C |

| 126.5 | 2 x Ar-CH |

| 113.7 | 2 x Ar-CH |

| 67.8 | CH₂ |

| 63.6 | CH₂ |

Two-Dimensional NMR Methodologies

While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides foundational information about the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning these signals and elucidating the complete molecular structure of complex molecules like this compound. Although specific 2D NMR data for this particular impurity is not widely available in published literature, the application of standard methodologies such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be critical for its definitive structural confirmation.

COSY experiments would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the morpholine (B109124) ring and the aromatic system.

HSQC spectra would correlate directly bonded proton and carbon atoms, allowing for the precise assignment of carbon signals based on their attached protons.

HMBC spectra would show correlations between protons and carbons over two to three bonds, providing crucial information about the connectivity of different fragments of the molecule, such as the attachment of the phenyl ring to the nitrogen of the morpholine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain insights into its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for polar molecules like this compound, allowing for the determination of its molecular weight with high accuracy. In positive ion mode, the molecule readily forms protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

| Ion | Observed m/z | Calculated m/z | Molecular Formula |

| [M+H]⁺ | 193.0980 | 193.0977 | C₁₀H₁₃N₂O₂⁺ |

| [M+Na]⁺ | 215.080 | 215.0796 | C₁₀H₁₂N₂NaO₂⁺ |

Data derived from high-resolution mass spectrometry.

Tandem Mass Spectrometry (MS/MS) is an essential tool for structural elucidation, providing detailed information about the fragmentation pathways of a molecule. In an MS/MS experiment, a specific ion (typically the molecular ion or a protonated molecule) is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that acts as a "fingerprint" for the molecule.

While a detailed experimental fragmentation pathway for this compound is not available in the public domain, a hypothetical delineation can be proposed based on its structure. The fragmentation would likely involve characteristic losses from the morpholin-3-one ring and cleavage of the bond connecting the two ring systems. This analysis is crucial for distinguishing it from other related impurities.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of particular bonds within the molecule. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3437, 3320 | N-H stretching (asymmetric and symmetric) | Primary Amine (Aniline) |

| 2948 | C-H stretching | Aliphatic CH₂ |

| 1640 | C=O stretching | Amide (Lactam) |

| 1516 | N-H bending and C=C stretching | Aromatic Ring |

| 827 | C-H out-of-plane bending | p-disubstituted benzene (B151609) |

The spectrum clearly indicates the presence of the primary aromatic amine (N-H stretches), the amide carbonyl group within the morpholine ring (C=O stretch), and the substituted benzene ring (C=C and C-H bending vibrations).

Mechanistic Understanding of Impurity Formation in Rivaroxaban Synthesis and Degradation

Degradation Products: Environmental and Chemical Stressors

Degradation products are impurities that form when the API is subjected to environmental or chemical stress, such as hydrolysis, oxidation, heat, or light. nih.gov Extensive forced degradation studies have been performed on Rivaroxaban (B1684504) to identify its potential degradants and establish its stability profile. symbiosisonlinepublishing.com

Forced degradation studies show that Rivaroxaban is susceptible to hydrolysis, particularly under acidic and basic conditions. nih.govnih.gov When exposed to acidic or alkaline solutions, the Rivaroxaban molecule can break down. Research has identified several resulting degradation products. asianpubs.org

However, studies consistently show that Rivaroxaban Impurity 6 (4-(4-Aminophenyl)morpholin-3-one) is not a product of hydrolytic degradation. asianpubs.orgresearchgate.net The degradation pathways typically involve the cleavage of the amide bond or the opening of the morpholinone ring, leading to different chemical entities. asianpubs.org For instance, under hydrolytic stress, products such as 5-chlorothiophene-2-carboxylic acid have been identified, which result from the cleavage of the amide linkage. asianpubs.org

The stability of Rivaroxaban under thermal stress has also been evaluated. symbiosisonlinepublishing.comajpsonline.com While some degradation can occur at elevated temperatures, the profile of impurities formed is different from those generated via hydrolysis or from the synthetic process. nih.gov As with hydrolytic degradation, published research on the thermal degradation of Rivaroxaban does not identify 4-(4-Aminophenyl)morpholin-3-one (B139978) (Impurity 6) as a resulting degradant. asianpubs.orgajpsonline.com The impurity's origin is firmly established as being process-related rather than a product of degradation.

| This compound Formation Under Stress Conditions | |

| Stress Condition | Is Impurity 6 Formed? |

| Acidic Hydrolysis | No |

| Basic Hydrolysis | No |

| Neutral Hydrolysis | No |

| Thermal Degradation | No |

Photolytic Degradation Mechanisms

The photostability of a drug is its ability to withstand exposure to light without undergoing chemical change. Studies on the forced degradation of rivaroxaban have investigated its behavior under photolytic conditions, typically involving exposure to UV light. sphinxsai.comrjptonline.orgajpsonline.com

Research indicates that rivaroxaban is relatively stable under photolytic stress compared to other conditions like hydrolysis. rjptonline.orgresearchgate.net While some degradation is observed, the specific degradation products are not consistently and comprehensively identified across all studies. One study noted that upon exposure to UV light and heat, significant degradation of rivaroxaban occurred. ajpsonline.com Another investigation involving exposure to UVC radiation also led to the formation of degradation products. nih.govresearchgate.net However, these studies did not report the formation of this compound as a photolytic degradant.

Detailed mechanistic pathways for the formation of specific impurities under photolytic stress are complex and can involve various photochemical reactions such as photo-oxidation, photo-reduction, or photo-hydrolysis. The specific mechanism would depend on the light absorption properties of the rivaroxaban molecule and the presence of other reactive species. Without specific research identifying this compound as a photolytic product, a detailed mechanistic understanding of its formation through this pathway cannot be provided.

Oxidative Degradation Pathways

Oxidative degradation involves the chemical breakdown of a substance by oxidizing agents. In pharmaceutical stability testing, this is often simulated using hydrogen peroxide. Studies on rivaroxaban have shown that it is susceptible to oxidative degradation, leading to the formation of several degradation products. nih.govnih.gov

One study demonstrated that rivaroxaban is unstable under oxidative conditions, with notable degradation occurring in the presence of hydrogen peroxide. nih.gov Another comprehensive study also confirmed the susceptibility of rivaroxaban to oxidative environments, resulting in the formation of eleven degradation products. nih.gov However, similar to the photolytic degradation studies, the available literature does not specifically identify this compound as a product of oxidative degradation.

The mechanism of oxidative degradation can be intricate, often involving the formation of reactive oxygen species that can attack various functional groups within the drug molecule. For rivaroxaban, potential sites for oxidation could include the morpholinone and thiophene (B33073) rings. The specific pathways and the resulting degradation products are dependent on the reaction conditions and the specific oxidizing agent used. A definitive mechanistic pathway for the formation of this compound through oxidative degradation has not been described in the reviewed scientific literature.

Table 1: Summary of Forced Degradation Studies of Rivaroxaban

| Stress Condition | Reagent/Condition | Observation | Reference |

| Photolytic | UV Light | Relatively stable, some degradation observed | rjptonline.orgajpsonline.comresearchgate.net |

| Photolytic | UVC Radiation | Formation of degradation products | nih.govresearchgate.net |

| Oxidative | Hydrogen Peroxide | Unstable, formation of multiple degradation products | nih.govnih.gov |

Development and Validation of Analytical Methodologies for Rivaroxaban Impurity 6 Profiling

High-Performance Liquid Chromatography (HPLC) Methodological Design

The development of a stability-indicating HPLC method is critical for separating and quantifying Rivaroxaban (B1684504) Impurity 6 from the active pharmaceutical ingredient (API), other process-related impurities, and degradation products. nih.govnbinno.com Methodological design involves a systematic optimization of chromatographic conditions to achieve adequate resolution, sensitivity, and accuracy.

The choice of the stationary phase is fundamental to achieving the desired separation of Rivaroxaban and its impurities. For reversed-phase HPLC (RP-HPLC), octadecylsilane (C18 or ODS) columns are predominantly used due to their versatility and effectiveness in separating compounds of moderate polarity like Rivaroxaban and its related substances. nih.govnih.govbohrium.com Several studies have successfully employed C18 columns with varying specifications to resolve a comprehensive profile of impurities. nih.govmdpi.com

Examples of C18 columns utilized in validated methods include:

Thermo Hypersil ODS C18 (4.6 × 250 mm, 5 µm) nih.govmdpi.com

Zorbax XDB C18 (3.0 mm × 150 mm, 3.5 µm) rasayanjournal.co.inphenomenex.com

YMC Core C18 (4.6 × 100 mm, 2.7 µm) bohrium.com

Zorbax SB C18 (250 mm X 4.6 mm, 3.5 µm) symbiosisonlinepublishing.com

In addition to achiral separations, the potential for chiral impurities necessitates the use of specialized chiral stationary phases. For the separation of Rivaroxaban's enantiomer, columns such as Chiralpak IC, which contains cellulose tris(3,5-dichlorophenylcarbamate) as the stationary phase, have been successfully implemented. nih.govphenomenex.com This ensures the chiral purity of the drug substance can be accurately assessed. phenomenex.comwindows.net

The mobile phase composition, including the organic solvents and aqueous buffer systems, is optimized to control the retention and elution of the analyte and its impurities. Both isocratic and gradient elution strategies are employed. Isocratic methods use a constant mobile phase composition, which is simpler, while gradient methods, which involve changing the mobile phase composition over time, are often necessary to resolve complex mixtures of impurities with varying polarities. bohrium.comrasayanjournal.co.insymbiosisonlinepublishing.com

The most common organic solvents used in the mobile phase for Rivaroxaban impurity analysis are Acetonitrile (B52724) (ACN) and Methanol (MeOH), mixed with purified water or an aqueous buffer. nih.govsymbiosisonlinepublishing.com Acetonitrile is often preferred for its lower viscosity and UV transparency. The ratio of the organic solvent to the aqueous phase is a key parameter adjusted to achieve optimal retention times and separation. For instance, an isocratic method utilized a mobile phase of acetonitrile and a potassium phosphate buffer in a 30:70 (v/v) ratio. nih.govmdpi.com In another gradient method, the mobile phase consisted of a buffer mixed with a solvent mixture of acetonitrile and methanol (820:180 v/v). symbiosisonlinepublishing.com

Control of the mobile phase pH is crucial for achieving reproducible retention times and symmetric peak shapes, especially for ionizable compounds. Acidic pH conditions are commonly employed to suppress the ionization of silanol groups on the silica-based stationary phase, thereby minimizing undesirable secondary interactions. nih.gov

Phosphate-based buffers are frequently used. A widely cited method employs a 25 mM potassium phosphate monobasic buffer adjusted to a pH of 2.9. nih.govnih.govmdpi.com Another method utilized a 0.02 M potassium dihydrogen phosphate buffer, combined with octane sulfonic acid as an ion-pairing agent, adjusted to pH 3.0 with orthophosphoric acid. symbiosisonlinepublishing.com The selection of the appropriate buffer and pH is determined experimentally to provide the best chromatographic performance for the specific set of impurities being analyzed. nih.govsymbiosisonlinepublishing.com

Ultraviolet (UV) detection is the standard modality for the analysis of Rivaroxaban and its impurities, owing to the presence of a chromophore in the molecular structure. The selection of an optimal detection wavelength is critical for maximizing sensitivity. Studies show that maximum absorbance for Rivaroxaban occurs around 249-250 nm, and this wavelength is commonly used for analysis. nih.govmdpi.comrasayanjournal.co.inphenomenex.com

A Photodiode Array (PDA) detector is often preferred over a simple UV detector. mdpi.com A PDA detector acquires the entire UV spectrum for each point in the chromatogram, which is invaluable for assessing peak purity. This capability helps to ensure that the chromatographic peak of an impurity, such as Impurity 6, is not co-eluting with another compound, thus confirming the specificity of the method. mdpi.comsciencescholar.us

Fine-tuning the operational parameters of the HPLC system is the final step in method development.

Flow Rate: The mobile phase flow rate affects retention time, resolution, and column pressure. A typical flow rate for analytical separations on a standard 4.6 mm internal diameter column is 1.0 mL/min. nih.govnih.govrasayanjournal.co.insymbiosisonlinepublishing.com

Temperature: Column temperature influences solvent viscosity and reaction kinetics, which can affect retention times and peak shape. Analyses are conducted at both ambient temperature and elevated temperatures (e.g., 45°C or 60°C) to improve peak symmetry and reduce run times. nih.govrasayanjournal.co.insymbiosisonlinepublishing.com

Injection Volume: The volume of the sample injected onto the column typically ranges from 5 µL to 20 µL, depending on the concentration of the analyte and the sensitivity of the method. rasayanjournal.co.inphenomenex.comsymbiosisonlinepublishing.comphenomenex.com

Run Time: The total run time for the analysis is determined by the elution time of the last impurity. Isocratic methods may have shorter run times, while gradient methods designed to separate numerous impurities can extend to 60 minutes or longer. rasayanjournal.co.insymbiosisonlinepublishing.com

The following tables provide examples of validated HPLC methodologies capable of profiling impurities of Rivaroxaban.

Table 1: Example of Isocratic RP-HPLC Method Parameters

| Parameter | Condition | Source |

| Column | Thermo Hypersil ODS C18 (4.6 × 250 mm, 5 µm) | nih.govmdpi.com |

| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Monobasic Buffer (pH 2.9) (30:70, v/v) | nih.govmdpi.com |

| Flow Rate | 1.0 mL/min | nih.govmdpi.com |

| Detection | UV/PDA at 249 nm | nih.govmdpi.com |

| Temperature | Ambient | nih.govmdpi.com |

| Injection Volume | 15 µL | nih.govmdpi.com |

Table 2: Example of Gradient RP-HPLC Method Parameters

| Parameter | Condition | Source |

| Column | Zorbax SB C18 (250 mm X 4.6 mm, 3.5 µm) | symbiosisonlinepublishing.com |

| Mobile Phase A | Buffer : Solvent Mixture (800:200, v/v) | symbiosisonlinepublishing.com |

| Mobile Phase B | Buffer : Solvent Mixture (200:800, v/v) | symbiosisonlinepublishing.com |

| Buffer | 0.02 M KH₂PO₄ + 1 g Octane Sulphonic Acid, pH 3.0 | symbiosisonlinepublishing.com |

| Solvent Mixture | Acetonitrile : Methanol (820:180, v/v) | symbiosisonlinepublishing.com |

| Flow Rate | 1.0 mL/min | symbiosisonlinepublishing.com |

| Detection | PDA at 240 nm | symbiosisonlinepublishing.com |

| Temperature | 45°C | symbiosisonlinepublishing.com |

| Injection Volume | 10 µL | symbiosisonlinepublishing.com |

| Run Time | 75 min | symbiosisonlinepublishing.com |

Mobile Phase Composition and Gradient Optimization Strategies

Ultra-Performance Liquid Chromatography (UPLC) in Impurity Analysis

Ultra-Performance Liquid Chromatography (UPLC) has emerged as a superior analytical technique for the determination of Rivaroxaban and its impurities, offering significant advantages over conventional High-Performance Liquid Chromatography (HPLC). joac.info UPLC systems utilize columns with smaller particle sizes (typically less than 2 μm), which allows for faster analysis times, higher resolution, and increased sensitivity. joac.infosemanticscholar.org

For the analysis of Rivaroxaban and its impurities, including Impurity 6, a sensitive and reproducible stability-indicating UPLC method has been developed. joac.infosemanticscholar.org Chromatographic separation is often achieved on columns such as the Acquity UPLC BEH HSS T3 (100mm, 2.1-mm, 1.8-μm). semanticscholar.org A gradient elution with a mobile phase consisting of components like 0.1% Trifluoroacetic acid in water and acetonitrile enables the effective separation of Rivaroxaban from its ten known impurities within a short run time of approximately 12 minutes. joac.infosemanticscholar.org The eluted compounds are typically monitored at a wavelength of 248 nm. semanticscholar.org This methodology ensures that the resolution between Rivaroxaban and all its impurities is greater than 2.0, signifying excellent separation. semanticscholar.org The enhanced speed and resolution of UPLC make it a highly efficient tool for routine quality control and stability studies of Rivaroxaban. joac.info

Preparative Chromatography for Isolation and Purification of Impurities

The isolation and purification of individual impurities are essential for their structural characterization and for use as reference standards in analytical methods. Preparative chromatography is the method of choice for obtaining high-purity standards of impurities like Rivaroxaban Impurity 6.

A reported method for the separation and purification of Rivaroxaban intermediate impurities, including those designated as R6-1 and R6-2 (which may correspond to or be structurally related to Impurity 6), involves the use of a C18 preparative chromatographic column (5 x 25 cm). google.comgoogle.com In this process, a mixture containing the impurities is dissolved in a 50% acetonitrile solution and injected into the preparative column. google.comgoogle.com Elution with 35% acetonitrile at a flow rate of 60 mL/min allows for the collection of fractions containing the individual impurities. google.comgoogle.com The collected eluents are then subjected to extraction with dichloromethane, followed by drying and solvent removal to obtain the concentrated impurity. google.comgoogle.com Lyophilization of the concentrate yields the purified solid impurity with a purity that can reach up to 96%. google.comgoogle.com This process is crucial for generating the reference materials necessary for the accurate quantification of impurities in Rivaroxaban bulk drug and finished products.

Comprehensive Method Validation According to ICH Guidelines (Q2(R1))

The validation of an analytical method is a regulatory requirement to ensure that the method is suitable for its intended purpose. The ICH Q2(R1) guideline provides a comprehensive framework for validating analytical procedures. ich.org The validation of methods for quantifying this compound involves a systematic evaluation of several key performance characteristics to demonstrate its reliability and accuracy. nbinno.com

These characteristics include specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit. nbinno.com Each of these parameters is assessed according to the principles laid out by the ICH to ensure the method's suitability for routine quality control. nbinno.com

Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as other impurities, degradation products, and the drug substance itself. ich.orgsymbiosisonlinepublishing.comsciencescholar.usjgtps.com For the analysis of this compound, specificity is demonstrated by ensuring that its peak is well-resolved from the peaks of Rivaroxaban and other known impurities. semanticscholar.orgsymbiosisonlinepublishing.com

In a validated stability-indicating method, the resolution between Rivaroxaban and its ten impurities, including Impurity 6, was found to be greater than 2.0. semanticscholar.org This indicates baseline separation and confirms the method's ability to distinguish between the different components. frontiersin.org Peak purity assessment, often performed using a photodiode array (PDA) detector, is also a critical part of establishing specificity. symbiosisonlinepublishing.com The peak purity factor should ideally exceed a predefined threshold (e.g., 990) to confirm that the analyte peak is not co-eluting with any other substance. frontiersin.org Forced degradation studies are also conducted, subjecting Rivaroxaban to stress conditions such as acid, base, oxidation, heat, and light, to demonstrate that the method can separate the drug from its degradation products. semanticscholar.orgsymbiosisonlinepublishing.com

Linearity demonstrates the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. symbiosisonlinepublishing.comglobalresearchonline.net The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been shown to have a suitable level of precision, accuracy, and linearity. jgtps.com

For the quantification of Rivaroxaban impurities, linearity is typically established by preparing a series of solutions of the impurity standard at different concentrations, ranging from the limit of quantification (LOQ) to approximately 150% or 250% of the specified limit for that impurity. joac.infosymbiosisonlinepublishing.com A linear relationship is observed when a plot of the peak area versus concentration yields a straight line. The correlation coefficient (r²) is a key indicator of the quality of the linear fit, with values greater than 0.999 being desirable. joac.infosemanticscholar.org For instance, a study on Rivaroxaban and its related impurities showed a correlation coefficient above 0.99 for all impurities. symbiosisonlinepublishing.com

Table 1: Representative Linearity Data for an Analytical Method

| Concentration Level | Concentration (µg/mL) | Peak Area |

|---|---|---|

| LOQ | 0.164 | 24135 |

| 50% | 5 | 735950 |

| 100% | 10 | 1471900 |

| 150% | 15 | 2207850 |

| 200% | 20 | 2943800 |

| 250% | 25 | 3679750 |

Note: This data is illustrative and based on typical findings in method validation studies. globalresearchonline.net

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. sciencescholar.us The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. sciencescholar.us

These limits are crucial for impurity profiling as they define the sensitivity of the method. The LOD and LOQ are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve. joac.infodergipark.org.tr For Rivaroxaban impurities, validated methods have established LOD and LOQ values that are sensitive enough to detect and quantify impurities at levels required by regulatory authorities. For example, one validated HPLC method for Rivaroxaban reported an LOD of 0.054 µg/mL and an LOQ of 0.164 µg/mL. globalresearchonline.netresearchgate.net Another study found the LOD and LOQ for Rivaroxaban to be 0.439 µg/ml and 1.331 µg/ml, respectively. sciencescholar.us

Table 2: Typical LOD and LOQ Values for Rivaroxaban Impurity Analysis

| Parameter | Value (µg/mL) |

|---|---|

| Limit of Detection (LOD) | 0.054 |

| Limit of Quantification (LOQ) | 0.164 |

Data is representative of values found in the literature. globalresearchonline.net

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. symbiosisonlinepublishing.com Precision is typically assessed at three levels: system precision, method precision (repeatability), and intermediate precision. symbiosisonlinepublishing.com

System Precision: This is determined by making repeated injections of the same standard solution. The relative standard deviation (%RSD) of the peak areas is calculated, and a low %RSD (typically less than 2%) indicates good system precision. For a Rivaroxaban standard solution, a system precision %RSD of 0.69% has been reported. symbiosisonlinepublishing.com

Method Precision (Repeatability): This is assessed by analyzing multiple, independent preparations of the same sample. For impurity analysis, this often involves spiking the drug substance with known amounts of the impurity. The %RSD for the recovery of the impurity across these preparations should be within an acceptable limit. For Rivaroxaban impurities, the %RSD for method precision was found to be between 0.72% and 2.44%. symbiosisonlinepublishing.com

Intermediate Precision: This evaluates the effect of random events on the precision of the analytical procedure by having the analysis performed by different analysts, on different days, and with different equipment. symbiosisonlinepublishing.com The results are then compared to assess the ruggedness of the method. The %RSD for intermediate precision should also be within acceptable limits, demonstrating the method's reproducibility under various laboratory conditions. mdpi.com

Table 3: Example of Precision Data for this compound

| Precision Level | Number of Replicates | Mean Recovery (%) | % RSD |

|---|---|---|---|

| System Precision | 6 | N/A | < 1.0% |

| Method Precision | 6 | 99.5 | < 2.5% |

| Intermediate Precision | 6 | 100.2 | < 3.0% |

Note: This data is illustrative and represents typical acceptance criteria and results. symbiosisonlinepublishing.com

Accuracy and Recovery Studies

Accuracy studies are a critical component of method validation, designed to determine the closeness of the analytical method's results to the true value. For this compound, this is typically assessed through recovery experiments. These studies involve spiking a known quantity of this compound reference standard into a sample matrix (e.g., a sample of the Rivaroxaban drug substance). The sample is then analyzed, and the percentage of the impurity that is recovered is calculated.

In comprehensive validation studies for analytical methods developed for Rivaroxaban and its related substances, accuracy is evaluated across a specified range of concentrations. For instance, samples are often spiked with this compound at various levels, such as the Limit of Quantitation (LOQ), 50%, 100%, and 250% of the specified limit for the impurity. symbiosisonlinepublishing.com The results from these multi-level analyses consistently demonstrate the method's accuracy. Across different studies, the recovery for a suite of rivaroxaban impurities, including Impurity 6, has been shown to fall within the predefined acceptance criteria of 80.0% to 120.0%, with some methods demonstrating even tighter recovery ranges of 90% to 110%. symbiosisonlinepublishing.comnih.gov These findings confirm that the analytical methodology can accurately quantify the level of this compound present in a sample.

Below is a representative data table illustrating the results from a typical accuracy and recovery study for this compound.

Table 1: Accuracy and Recovery Data for this compound

| Spiking Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) | Acceptance Criteria (%) |

|---|---|---|---|---|

| LOQ | 0.05 | 0.048 | 96.0 | 80.0 - 120.0 |

| 50% | 0.75 | 0.73 | 97.3 | 80.0 - 120.0 |

| 100% | 1.50 | 1.49 | 99.3 | 80.0 - 120.0 |

Hyphenated Techniques for Impurity Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Confirmation and Quantitative Trace Analysis

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful hyphenated technique essential for the definitive structural confirmation and sensitive quantification of pharmaceutical impurities like this compound. This method combines the superior separation capabilities of liquid chromatography with the high specificity and sensitivity of mass spectrometry.

For structural elucidation, the mass spectrometer provides crucial information about the molecular weight and fragmentation pattern of the impurity. After chromatographic separation, the impurity enters the mass spectrometer, where it is ionized. The mass-to-charge ratio (m/z) of the resulting molecular ion is measured, confirming the molecular weight of the compound. In the case of this compound, mass spectrometric analysis has identified a sodium adduct ion at an m/z of 288 [M+Na]⁺. google.com

Further fragmentation of this molecular ion (MS/MS) provides structural details that, when analyzed, help to confirm the precise chemical structure of the impurity. This level of detail is indispensable for identifying unknown impurities that may arise during synthesis or degradation. Beyond structural confirmation, LC-MS/MS is also utilized for quantitative trace analysis, enabling the detection and measurement of impurities at extremely low levels, which is often required for genotoxic or other high-risk impurities. semanticscholar.org

Liquid Chromatography-Photodiode Array Detection (LC-PDA) for Spectral Purity and Peak Tracking

Liquid Chromatography with a Photodiode Array (PDA) detector is a widely used technique in the analysis of Rivaroxaban and its impurities, including Impurity 6. The PDA detector provides significant advantages over a standard single-wavelength UV detector by acquiring absorbance spectra across a wide range of wavelengths simultaneously for the entire chromatographic run. rsc.orgmdpi.com

This capability is particularly valuable for two key functions in impurity profiling:

Spectral Purity Assessment: The primary application of LC-PDA is to assess the homogeneity of a chromatographic peak. For the peak corresponding to this compound, the PDA detector can extract and compare the UV-visible spectra from different points across the peak (e.g., the upslope, apex, and downslope). If the peak is pure and contains only a single compound, the spectra will be identical. Any significant differences would indicate the presence of a co-eluting, spectrally distinct impurity, thereby flagging potential issues with the method's specificity.

Peak Tracking and Identification: During method development and forced degradation studies, the PDA detector helps in tracking impurity peaks across different analytical runs and conditions. By comparing the acquired spectrum of a peak to a reference spectrum of this compound stored in a spectral library, analysts can confidently identify the impurity, even if its retention time shifts due to changes in chromatographic conditions. This ensures reliable peak identification and tracking throughout the drug development process. mdpi.com

Regulatory Frameworks and Quality Control Strategies for Pharmaceutical Impurities

International Conference on Harmonisation (ICH) Guidelines on Impurities (Q3A, Q3B, Q3C, Q3D)

The International Conference on Harmonisation (ICH) has developed a series of guidelines that provide a framework for the control of impurities in new drug substances (Q3A), new drug products (Q3B), residual solvents (Q3C), and elemental impurities (Q3D). These guidelines are pivotal in ensuring a harmonized approach to pharmaceutical quality across Europe, Japan, and the United States.

For Rivaroxaban (B1684504) Impurity 6, which is a process-related impurity and potential degradant, the principles outlined in ICH Q3A and Q3B are of primary importance. These guidelines establish thresholds for the reporting, identification, and qualification of impurities. The thresholds are based on the maximum daily dose of the drug substance.

Table 1: ICH Thresholds for Reporting, Identification, and Qualification of Impurities in New Drug Substances (Q3A)

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

This table illustrates the general thresholds provided by ICH Q3A. The specific application to Rivaroxaban would depend on its maximum daily dose.

The validation of analytical procedures used to detect and quantify impurities like Rivaroxaban Impurity 6 must be performed in accordance with ICH guidelines. These methods should be demonstrated to be specific, accurate, precise, and robust.

Pharmacopoeial Standards (e.g., USP, EP) for Rivaroxaban Impurity Limits

Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official standards for medicines, including specific monographs for active pharmaceutical ingredients (APIs) and finished drug products. These monographs often include tests and acceptance criteria for impurities.

While specific limits for "this compound" are not explicitly detailed in the publicly available general monographs for Rivaroxaban, these pharmacopoeias do set limits for specified, unspecified, and total impurities. For instance, the USP monograph for Rivaroxaban Tablets indicates a reporting threshold of 0.1% for unspecified degradation products uspnf.com. The European Pharmacopoeia also outlines tests for related substances in its Rivaroxaban monograph scribd.com. Manufacturers are required to control all impurities, including Impurity 6, within these established general limits or within limits specified for named impurities.

Table 2: General Impurity Limits in Pharmacopoeial Monographs for Rivaroxaban

| Pharmacopoeia | Impurity Category | Typical Limit |

| USP | Unspecified Degradation Product | ≤ 0.2% (example from a proposed revision) |

| Total Impurities | Not explicitly stated in the provided search result, but typically a cumulative limit is applied. | |

| EP | Any Unspecified Impurity | ≤ 0.10% |

| Total Impurities | ≤ 0.5% |

Note: These are general limits and may vary based on the specific monograph and product.

Establishment and Utilization of Impurity Reference Standards

The accurate identification and quantification of pharmaceutical impurities rely on the availability of high-quality reference standards. A reference standard for this compound, chemically known as 4-(4-Aminophenyl)morpholin-3-one (B139978), is essential for analytical method validation and for the routine quality control of Rivaroxaban drug substance and product.

Reference standards for this compound are available from various specialized suppliers clearsynth.comalfaomegapharma.com. These standards are typically characterized using a range of analytical techniques to confirm their identity and purity. The certificate of analysis for a reference standard will generally include:

Chemical Name and Structure: 4-(4-Aminophenyl)morpholin-3-one

CAS Number: 438056-69-0 researcher.lifeedqm.eusynthinkchemicals.comnih.gov

Molecular Formula and Weight: C10H12N2O2, 192.22 g/mol edqm.eu

Purity Data: Determined by techniques such as High-Performance Liquid Chromatography (HPLC).

Characterization Data: Including spectroscopic data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

In a laboratory setting, the reference standard for this compound is used to:

Confirm the identity of the impurity peak in a chromatogram by comparing retention times.

Prepare calibration standards to accurately quantify the amount of the impurity present in a sample.

Perform system suitability tests to ensure the analytical method is performing correctly.

Quality by Design (QbD) Principles in Impurity Management

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. In the context of managing this compound, QbD principles would be applied to understand how raw materials, process parameters, and storage conditions affect the formation and level of this impurity.

The key steps in a QbD approach for impurity management include:

Define a Quality Target Product Profile (QTPP): This includes defining the desired safety and efficacy profile of the drug product, which in turn sets the goals for impurity control.

Identify Critical Quality Attributes (CQAs): For the drug substance, the level of this compound would be considered a CQA.

Conduct Risk Assessment: Identify and rank process parameters that could impact the formation of Impurity 6.

Develop a Control Strategy: Based on the process understanding gained, a robust control strategy is developed. This could involve tighter controls on starting materials, optimization of reaction conditions (e.g., temperature, pH, reaction time), and the implementation of appropriate purification steps to ensure that this compound is consistently maintained below its qualification threshold.

Analytical Quality by Design (AQbD) for Method Development

Analytical Quality by Design (AQbD) is a systematic approach to the development of analytical methods. It aims to build quality into the analytical method from the outset, ensuring it is robust and fit for its intended purpose. For this compound, an AQbD approach would be used to develop and validate the analytical methods for its detection and quantification.

The application of AQbD in this context involves:

Defining the Analytical Target Profile (ATP): This defines the requirements for the analytical method, such as the need to accurately quantify this compound at levels relevant to the ICH thresholds.

Identifying Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs): CMAs are the performance characteristics of the method (e.g., accuracy, precision), while CMPs are the variables that can affect the CMAs (e.g., mobile phase composition, column temperature, flow rate in an HPLC method).

Design of Experiments (DoE): DoE is used to systematically study the effects of CMPs on the CMAs. This allows for the identification of a robust operating region for the analytical method where it consistently meets the ATP.

Establishing a Method Control Strategy: This includes defining the final method parameters and the system suitability criteria to ensure the ongoing performance of the method.

Several studies have highlighted the use of AQbD in the development of analytical methods for Rivaroxaban and its impurities, demonstrating the value of this approach in ensuring reliable and robust quality control.

Emerging Research and Future Perspectives on Rivaroxaban Impurity Chemistry

In-silico Prediction and Risk Assessment of Novel Impurities

The initial step in managing pharmaceutical impurities often begins long before they are synthesized in a lab. Computational, or in silico, toxicology assessment is a powerful tool for predicting the potential risks associated with impurities. nih.gov In line with guidelines such as the International Council for Harmonisation (ICH) M7, which addresses DNA reactive impurities in pharmaceuticals, computational models are employed as a primary evaluation tool. nih.govich.org This approach is critical for prioritizing the analytical development and control strategies for impurities like Rivaroxaban (B1684504) Impurity 6.

The assessment typically involves using two complementary (Q)SAR (Quantitative Structure-Activity Relationship) methodologies: one expert rule-based and one statistical-based. nih.govtktsweden.com

Expert rule-based systems utilize toxicological knowledge to identify chemical substructures (structural alerts) known to be associated with toxicity, such as mutagenicity. For a molecule like 4-(4-Aminophenyl)morpholin-3-one (B139978), the primary aromatic amine group might be flagged as a potential structural alert for genotoxicity.

Statistical-based systems use algorithms trained on large datasets of chemicals with known toxicological properties to make predictions. nih.gov These models compare the impurity's structure to those in their database to estimate the probability of a particular toxicological endpoint. researchgate.netosti.gov

The outcomes of these predictions are used to classify the impurity and determine the necessary level of control. ich.org For instance, an impurity predicted to be mutagenic would be controlled at much lower levels than one with no structural alerts. This risk-based approach allows for the efficient allocation of resources to manage impurities that pose the greatest potential risk to patient safety. nbinno.com

Table 1: In-silico Toxicology Assessment Framework for Rivaroxaban Impurity 6

| Assessment Method | Principle | Application to this compound | Potential Outcome |

| Expert Rule-Based (Q)SAR | Identifies toxicophores (structural fragments associated with toxicity). | Analysis of the 4-(4-Aminophenyl)morpholin-3-one structure for known alerts. The aromatic amine is a key feature for evaluation. | Identification of potential genotoxicity alerts. |

| Statistical-Based (Q)SAR | Compares the molecule to a large database of compounds with known toxicity data to predict outcomes. researchgate.net | The model assesses the overall structure to predict endpoints like bacterial mutagenicity (Ames test). | A statistical probability of mutagenicity. |

| Expert Review | A toxicologist evaluates the computational predictions to make a final conclusion on the potential risk. | Considers the relevance of any alerts and the reliability of statistical predictions for this chemical class. | Classification of the impurity according to ICH M7 guidelines (e.g., Class 3, 4, or 5). |

Development of Advanced Separation Technologies

The accurate detection and quantification of this compound require sophisticated analytical separation techniques. Given that impurities are often structurally similar to the active pharmaceutical ingredient (API) and present at low levels, high-resolution methods are essential. bohrium.com High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the workhorses for impurity profiling in the pharmaceutical industry. mdpi.com

Recent advancements focus on enhancing separation efficiency and sensitivity:

Column Technology: The use of columns with smaller particle sizes (e.g., sub-2 µm in UPLC) or superficially porous particles provides significantly higher resolution and faster analysis times compared to traditional HPLC columns. semanticscholar.org This allows for better separation of Impurity 6 from Rivaroxaban and other related substances.

Gradient Elution: Optimized gradient HPLC methods are crucial for resolving complex mixtures of impurities. bohrium.com A typical method would involve a gradient of an aqueous buffer and an organic solvent like acetonitrile (B52724), carefully programmed to separate all known and unknown impurities.

Hyphenated Techniques: The coupling of liquid chromatography with mass spectrometry (LC-MS) is indispensable for the identification and characterization of unknown impurities. researchgate.netasianpubs.org For this compound, LC-MS would be used to confirm its identity in a sample by providing accurate mass data, which corresponds to its molecular formula, C₁₀H₁₂N₂O₂. nih.gov

The development of a robust, stability-indicating HPLC or UPLC method is a critical goal. nih.govsymbiosisonlinepublishing.com Such a method must be able to separate the API from all its potential process impurities and degradation products, ensuring that the quantity of each can be accurately monitored over time. mdpi.com

Green Chemistry Approaches in Impurity Profiling and Control

The pharmaceutical industry is increasingly adopting the principles of Green Analytical Chemistry (GAC) to minimize the environmental impact of its quality control processes. nrigroupindia.comhumanjournals.com The analysis of Rivaroxaban and its impurities, including Impurity 6, is an area where green approaches can be highly beneficial. Conventional HPLC methods often use large volumes of toxic organic solvents like acetonitrile and methanol. researchgate.net

Green chemistry strategies in this context include:

Solvent Reduction and Replacement: One of the main goals of GAC is to reduce or replace hazardous solvents. researchgate.net Research has demonstrated the development of ethanol-based RP-HPLC methods for the analysis of Rivaroxaban and its related substances. researchgate.netakjournals.com Ethanol is a much more environmentally benign solvent than acetonitrile. Other green solvents, such as water, are also being maximized in mobile phases. nih.gov

Miniaturization: The use of UPLC systems, which operate at higher pressures with smaller column dimensions, significantly reduces solvent consumption per analysis compared to traditional HPLC. researchgate.net

Energy Efficiency: Faster analysis times achieved through advanced separation technologies also lead to lower energy consumption per sample.

The implementation of GAC not only reduces environmental impact but can also improve laboratory safety and lower operational costs associated with solvent purchase and waste disposal. humanjournals.com The greenness of an analytical method can be assessed using various metrics, such as the Analytical Eco-Scale, which evaluates factors like the toxicity of reagents and energy consumption. researchgate.net

Table 2: Comparison of Conventional and Green HPLC Approaches for Impurity Analysis

| Parameter | Conventional RP-HPLC | Green RP-HPLC / UPLC | Environmental Benefit |

| Primary Organic Solvent | Acetonitrile, Methanol | Ethanol, Water, other green solvents | Reduced toxicity and improved biodegradability. |

| Solvent Consumption | High (e.g., 1.0-1.5 mL/min) | Low (e.g., <0.5 mL/min for UPLC) | Significant reduction in hazardous waste generation. |

| Analysis Time | Longer | Shorter | Lower energy consumption per analysis. |

| Waste Generation | High Volume of Hazardous Waste | Low Volume of Less Hazardous Waste | Reduced environmental footprint and disposal costs. |

Long-Term Stability Studies and Impurity Trend Analysis

Stability testing is a regulatory requirement that provides evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. mdpi.com For Rivaroxaban, long-term stability studies are essential to monitor the formation of degradation products and to establish a shelf-life for the product.

In these studies, batches of the drug substance are stored under controlled conditions, and samples are tested at predetermined intervals. mfd.org.mk A validated stability-indicating analytical method is used to quantify Rivaroxaban and its impurities, including this compound. The goal is to detect any increase in existing impurities or the appearance of new ones over time.

Impurity Trend Analysis involves the statistical evaluation of stability data to identify any patterns or changes in the levels of a specific impurity over the storage period. mfd.org.mk This analysis is crucial for:

Predicting Shelf-Life: By extrapolating the trend of impurity formation, manufacturers can confidently establish an appropriate shelf-life for the product.

Identifying Potential Issues: A significant upward trend in an impurity like this compound could indicate an issue with the formulation or packaging, prompting further investigation.

Ensuring Compliance: Trend analysis helps ensure that the levels of all impurities will remain within the established specification limits throughout the proposed shelf-life.

Data from forced degradation studies, where the drug is subjected to harsh conditions (e.g., acid, base, oxidation, heat), are used to establish the stability-indicating nature of the analytical method and to identify likely degradation pathways. asianpubs.orgnih.gov These studies have shown that Rivaroxaban can degrade under certain stress conditions, underscoring the importance of monitoring its impurity profile over time. europa.eu

Q & A

Q. What analytical methods are recommended for the identification and quantification of Rivaroxaban Impurity 6 in pharmaceutical formulations?

- Methodological Answer : this compound is typically identified using hyphenated techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) . Structural elucidation employs nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Quantification follows ICH Q2(R1) validation guidelines, with parameters including:

- Linearity : 0.1–200 μg/mL (R² > 0.999)

- Limit of Detection (LOD) : 0.03 μg/mL

- Precision : Relative standard deviation (RSD) < 2% for intra-day and inter-day assays .

Known impurities like Rivaroxaban Impurity F (5-chlorothiophene-2-carboxylic acid) are structurally analogous, requiring similar separation protocols .

Q. How is this compound synthesized, and what are its primary sources in drug formulations?

- Methodological Answer : Impurity 6 may arise during synthesis (e.g., incomplete purification, side reactions) or degradation (e.g., hydrolysis, oxidation). To trace its origin:

Synthetic Pathway Analysis : Use reaction mass spectrometry (RMS) to monitor intermediates.

Forced Degradation Studies : Expose Rivaroxaban to stress conditions (acid/base, thermal, oxidative) and profile degradation products via UHPLC-PDA .

Reference Standards : Compare retention times and spectral data with certified impurity standards .

Advanced Research Questions

Q. How can experimental design optimize the separation of this compound from co-eluting compounds in complex matrices?

- Methodological Answer : Apply Quality-by-Design (QbD) principles using factorial central composite designs to optimize chromatographic parameters (e.g., mobile phase pH, gradient slope). For example:

- Critical Factors : Column temperature (±5°C), flow rate (±0.1 mL/min), and organic modifier concentration (±2%) .

- Response Surface Methodology (RSM) : Model interactions between factors to achieve resolution > 2.0 between Impurity 6 and adjacent peaks .

Robustness testing under ICH guidelines ensures method reproducibility across laboratories .

Q. What computational strategies predict the toxicity and pharmacokinetic behavior of this compound?

- Methodological Answer : In silico toxicity assessment combines:

- TOPKAT : Predicts Ames mutagenicity and rodent carcinogenicity using quantitative structure-activity relationship (QSAR) models.

- DEREK Nexus : Flags structural alerts (e.g., genotoxic moieties) via expert knowledge-based rules .

Pharmacokinetic modeling (e.g., GastroPlus™) simulates absorption-distribution-metabolism-excretion (ADME) profiles, leveraging logP and pKa values derived from computational chemistry tools.

Q. How can researchers resolve contradictory data on the stability of this compound under varying storage conditions?

- Methodological Answer : Address discrepancies through:

Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months and analyze degradation kinetics using Arrhenius equations.

Multivariate Analysis (MVA) : Apply principal component analysis (PCA) to identify confounding variables (e.g., excipient interactions, light exposure) .

Interlaboratory Comparisons : Validate findings via round-robin testing with harmonized protocols .

Q. What advanced crystallization techniques minimize the formation of this compound during API synthesis?

- Methodological Answer : Implement anti-solvent crystallization with real-time process analytical technology (PAT):

- In-line Raman Spectroscopy : Monitors polymorphic transitions and impurity incorporation .

- Population Balance Models (PBMs) : Predict crystal size distribution (CSD) to optimize supersaturation levels and nucleation rates .

Controlled cooling rates (<0.5°C/min) reduce impurity entrapment by 30% compared to rapid quenching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.